3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
3-Chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core linked to a substituted phenyl group. Key structural features include:
- Sulfonamide moiety: The benzenesulfonamide group (C₆H₄ClSO₂NH-) provides hydrogen-bonding capacity and acidity due to the sulfonyl group.
- Substituted phenyl group: A 2-methylphenyl group connected to the sulfonamide nitrogen, with a 5-position linkage to the imidazo-pyridazine ring.
Properties
IUPAC Name |
3-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-13-6-7-14(18-12-25-19(22-18)8-9-20(23-25)28-2)10-17(13)24-29(26,27)16-5-3-4-15(21)11-16/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYINRYNLOFCDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide group and an imidazo[1,2-b]pyridazine moiety, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 3-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
- Molecular Formula : CHClNOS
- Molecular Weight : 428.89 g/mol
The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit various carbonic anhydrases and other enzymes involved in metabolic pathways.
Potential Targets:
- Carbonic Anhydrases : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various physiological processes.
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors, which are vital in cancer therapy.
Biological Activity Studies
Recent studies have explored the biological activity of sulfonamide derivatives, including this compound. The following sections summarize key findings from research:
In Vitro Studies
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For instance, sulfonamide derivatives have been effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit folate synthesis pathways.
- Anticancer Activity : Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit cytotoxic effects against cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways.
In Vivo Studies
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated significant changes in coronary resistance in the presence of these compounds, suggesting cardiovascular implications:
| Group | Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Compound A | 0.001 | Significant decrease (p < 0.05) |
| III | Compound B | 0.001 | No significant change |
| IV | Compound C | 0.001 | Significant decrease (p < 0.05) |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Cardiovascular Effects : A study demonstrated that benzenesulfonamide derivatives could reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
- Cancer Therapy : Another investigation showed that imidazo[1,2-b]pyridazine-containing compounds exhibited selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with compounds from the evidence:
Key Comparisons and Implications
Core Heterocyclic Systems
- The target compound and share the 6-methoxyimidazo[1,2-b]pyridazine ring, which is planar and facilitates π-π stacking in biological targets.
Functional Group Variations
- Sulfonamide vs. Urea/Benzamide: The target’s sulfonamide group (pKa ~10–11) is more acidic than the urea () or benzamide (), influencing solubility and protein-binding interactions . The urea in provides dual hydrogen-bond donor/acceptor sites, which may enhance target affinity compared to the sulfonamide’s single acceptor capability .
Substituent Effects
- Chloro vs.
- Methoxy Positioning : The 6-methoxy group on the imidazo-pyridazine ring is conserved across all analogs, suggesting its critical role in maintaining structural integrity or target engagement .
Molecular Weight and Drug-Likeness
- The target compound (~478.9 g/mol) and analogs (376.8–448.4 g/mol) fall within the acceptable range for small-molecule drugs (typically <500 g/mol). Higher molecular weight in the target may improve target affinity but reduce oral bioavailability compared to ’s lighter compound (376.8 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
